molecular formula C7H3Cl2NO3 B1408760 3,4-Dichloro-5-nitrobenzaldehyde CAS No. 1806356-60-4

3,4-Dichloro-5-nitrobenzaldehyde

Cat. No. B1408760
CAS RN: 1806356-60-4
M. Wt: 220.01 g/mol
InChI Key: KNRLAJBJMWNMKZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloro-5-nitrobenzaldehyde include a molecular weight of 220.01 g/mol and a molecular formula of C7H3Cl2NO3 .

Scientific Research Applications

Chemotherapeutic Potential

  • Research reveals that certain compounds derived from 2-nitrobenzaldehydes, which include 3,4-dichloro-5-nitrobenzaldehyde, show pronounced coccidiostatic and malaricidal effects, even against drug-resistant malaria parasites. This indicates potential applications in developing new antimalarial drugs (Dürckheimer et al., 1980).

Organic Synthesis and Catalysis

  • The compound is involved in the synthesis of dihydropyridine derivatives which are used as pharmaceuticals like calcium channel blockers. This is achieved through the condensation of benzaldehyde and its derivatives, including this compound, using alkaline carbons as catalysts (Perozo-Rondón et al., 2006).

Photoreaction Studies

  • Studies on the solid-state photoreaction of nitrobenzaldehydes, including this compound, with other compounds like indole, have been conducted. These investigations help in understanding the behavior of this chemical in various photoreactive processes (Meng et al., 1994).

Material Synthesis and Characterization

  • This compound has been used in the synthesis of various materials and compounds, often characterized by techniques like X-ray crystallography. These studies provide insights into the molecular structure and potential applications of these materials (Cao, 2009).

Electrochemical Studies

  • Electrodeposition studies involving derivatives of dihydroxybenzaldehydes, which can include compounds like this compound, have been conducted. These studies focus on understanding the electrochemical behavior of these compounds and their potential applications in areas such as biosensors (Pariente et al., 1996).

properties

IUPAC Name

3,4-dichloro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-5-1-4(3-11)2-6(7(5)9)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRLAJBJMWNMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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